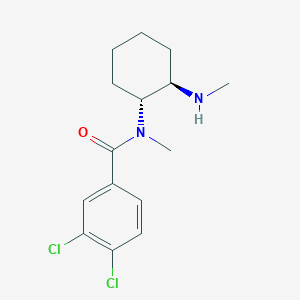

N-Desmethyl U-47700

Descripción general

Descripción

N-Desmethyl U-47700 is the primary urinary metabolite of U-47700 . It is a certified reference material suitable for use as a starting material in calibrators and controls in N-Desmethyl U-47700 LC/MS or GC/MS testing methods for clinical toxicology, urine drug testing, or forensic analysis applications .

Aplicaciones Científicas De Investigación

Quantification and Assessment in Autopsy Cases : N-Desmethyl U-47700, along with its metabolites, has been quantified in autopsy blood samples from cases of fatal poisonings. The study employed a solid-phase extraction/liquid chromatography–electrospray ionization-tandem mass spectrometry method for analysis. This quantification is crucial for confirming the cause of death and estimating the antemortem interval in forensic investigations (Rojek et al., 2019).

Metabolic Profiling : N-Desmethyl U-47700 has been identified as the primary metabolite of U-47700. Metabolic profiling using human liver microsomes revealed insights into the drug's transformation and confirmed its presence in urine specimens of drug users, which is vital for understanding its pharmacokinetics and for drug testing purposes (Krotulski et al., 2018).

In Vitro μ-Opioid Receptor Activation : A study assessed the in vitro μ-opioid receptor activation potential of N-Desmethyl U-47700. It was found that its potency is lower than that of U-47700, which implies that while it plays a role in the drug's overall effect, it is not the primary contributor to U-47700’s strong toxic effects (Nordmeier et al., 2021).

Clinical Case Studies : Various case reports have documented the presence of N-Desmethyl U-47700 in individuals who overdosed on U-47700, providing important data for clinical and forensic toxicology (Jones et al., 2017).

Relevance in Toxicological Screening : The detection of N-Desmethyl U-47700 in potential intoxication cases has been highlighted as crucial, suggesting that it is often a better biomarker of U-47700 intake than the parent compound itself, particularly in urine samples (Richeval et al., 2018).

Pharmacodynamics and Pharmacokinetics : Research on the pharmacodynamics and pharmacokinetics of U-47700 in animal models has found that plasma levels of N-Desmethyl U-47700, although delayed, reached levels similar to the parent compound. This provides a deeper understanding of the drug's effects and metabolism (Truver et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O/c1-18-13-5-3-4-6-14(13)19(2)15(20)10-7-8-11(16)12(17)9-10/h7-9,13-14,18H,3-6H2,1-2H3/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLMIGVJKXDEGR-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901342244 | |

| Record name | N-Desmethyl U 47700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethyl U-47700 | |

CAS RN |

67579-73-1 | |

| Record name | N-Desmethyl U-47700 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067579731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethyl U 47700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYL U-47700 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK7L86EX3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanoic acid, 2-methyl-, 2-[(methoxyamino)carbonyl]hydrazide](/img/no-structure.png)

![7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate](/img/structure/B593632.png)

![4-(4-Methoxyphenyl)-1-piperazinecarboxylicacid,hexahydro-1,3-dioxo-7-[(4-phenoxyphenyl)methyl]imidazo[1,5-a]pyrazin-2-ylester](/img/structure/B593633.png)

![2-(Benzo[b]furan-5-yl)oxirane](/img/structure/B593638.png)